methyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone CAS No. 874948-37-5](/img/structure/B12591466.png)
(5-{[5-(4-Methoxybenzoyl)-1H-pyrrol-2-yl](phenyl)methyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (5-{5-(4-Methoxybenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone is a complex organic molecule featuring multiple aromatic rings and functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-{5-(4-Methoxybenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrole Ring: The pyrrole rings can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Coupling Reactions: The phenylmethyl group can be introduced via a coupling reaction, such as the Suzuki or Heck coupling, using appropriate boronic acids or halides.
Final Assembly: The final step involves the condensation of the intermediate compounds to form the target molecule under controlled conditions, often using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production efficiently.
化学反应分析
Types of Reactions
(5-{5-(4-Methoxybenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of carboxylic acids or phenols.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
(5-{5-(4-Methoxybenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.
作用机制
The mechanism of action of (5-{5-(4-Methoxybenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or receptor antagonism, leading to therapeutic effects.
相似化合物的比较
(5-{5-(4-Methoxybenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone: can be compared with similar compounds like:
- (5-{5-(4-Methoxybenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(4-chlorophenyl)methanone
- (5-{5-(4-Methoxybenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(4-fluorophenyl)methanone
These compounds share a similar core structure but differ in the substituents on the aromatic rings, which can influence their chemical reactivity and biological activity. The uniqueness of (5-{5-(4-Methoxybenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone lies in its specific substituents, which may confer distinct properties and applications.
属性
CAS 编号 |
874948-37-5 |
|---|---|
分子式 |
C31H26N2O3 |
分子量 |
474.5 g/mol |
IUPAC 名称 |
[5-[[5-(4-methoxybenzoyl)-1H-pyrrol-2-yl]-phenylmethyl]-1H-pyrrol-2-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C31H26N2O3/c1-20-8-10-22(11-9-20)30(34)27-18-16-25(32-27)29(21-6-4-3-5-7-21)26-17-19-28(33-26)31(35)23-12-14-24(36-2)15-13-23/h3-19,29,32-33H,1-2H3 |
InChI 键 |
AHNLUGXNHRUGLO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2)C(C3=CC=CC=C3)C4=CC=C(N4)C(=O)C5=CC=C(C=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4,5-trimethoxy-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide](/img/structure/B12591388.png)
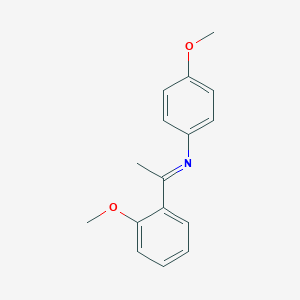



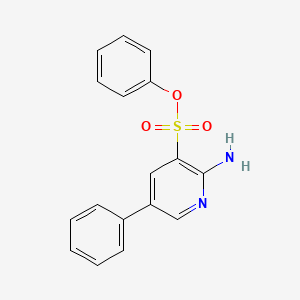

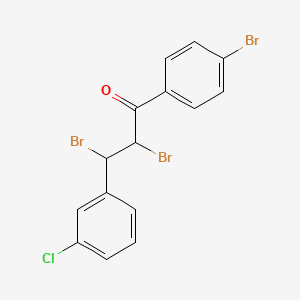
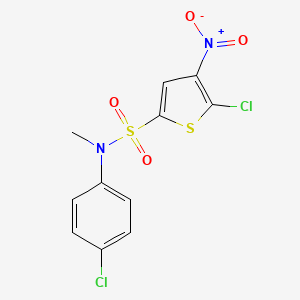
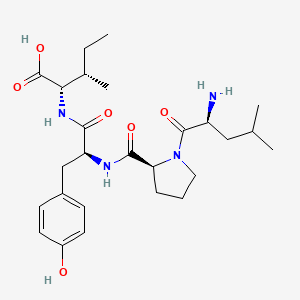
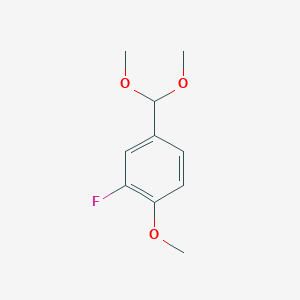
![(2Z)-3-({4-[(E)-Phenyldiazenyl]phenoxy}acetyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B12591457.png)

![5-[2-(Ethenyloxy)ethoxy]-1,1,1,2,2,3,3,4,4-nonafluoropentane](/img/structure/B12591490.png)
